molecular formula C19H18N2OS2 B2909200 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1795443-39-8

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Numéro de catalogue B2909200
Numéro CAS: 1795443-39-8
Poids moléculaire: 354.49
Clé InChI: OUEGDWNPPLHMBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, BTA-EG6, and is a member of the thiazolidinone family of compounds. BTA-EG6 has been found to exhibit various biological and pharmacological activities, making it a promising candidate for drug development.

Mécanisme D'action

BTA-EG6 exerts its pharmacological effects by interacting with various molecular targets in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BTA-EG6 has also been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BTA-EG6 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, BTA-EG6 has been found to exhibit antimicrobial activity against certain bacterial and fungal strains.

Avantages Et Limitations Des Expériences En Laboratoire

BTA-EG6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. BTA-EG6 has also been extensively studied, making it a well-characterized compound for research purposes. However, the limitations of BTA-EG6 include its relatively low solubility in water, making it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of BTA-EG6. One potential direction is the development of BTA-EG6-based therapies for inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential direction is the development of BTA-EG6-based therapies for cancer treatment. Additionally, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of BTA-EG6, which could lead to the development of more potent and selective compounds.

Méthodes De Synthèse

The synthesis of BTA-EG6 involves the reaction of 2-(2-methylthiazol-4-yl)aniline with benzyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-bromoethyl)acetamide to form BTA-EG6. The synthesis of BTA-EG6 has been optimized to yield high purity and high yield, making it suitable for large-scale production.

Applications De Recherche Scientifique

BTA-EG6 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. BTA-EG6 has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition-based therapies.

Propriétés

IUPAC Name

2-benzylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-14-20-18(12-24-14)16-9-5-6-10-17(16)21-19(22)13-23-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEGDWNPPLHMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.